molecular formula C7H14N2O B13522630 N-(2-aminoethyl)-N-methylcyclopropanecarboxamide

N-(2-aminoethyl)-N-methylcyclopropanecarboxamide

Cat. No.: B13522630
M. Wt: 142.20 g/mol
InChI Key: VNBRZUOZARWXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide is a cyclopropane-derived compound characterized by a carboxamide group substituted with a methyl group and a 2-aminoethyl side chain.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(2-aminoethyl)-N-methylcyclopropanecarboxamide

InChI

InChI=1S/C7H14N2O/c1-9(5-4-8)7(10)6-2-3-6/h6H,2-5,8H2,1H3

InChI Key

VNBRZUOZARWXGL-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C(=O)C1CC1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization of Hydroxy-Substituted Amides

One prominent method involves the cyclization of N,N-disubstituted 4-hydroxybutanamide derivatives. This approach utilizes strong bases such as lithium diisopropylamide (LDA) to induce intramolecular cyclization, leading to the formation of cyclopropanecarboxamides.

  • Reaction Pathway:

    • Starting from N,N-disubstituted 4-hydroxybutanamide (e.g., compound 2a), treatment with 2 equivalents of LDA deprotonates the hydroxyl group, generating an alkoxide.
    • The alkoxide then undergoes intramolecular nucleophilic attack on the carbonyl carbon, facilitated by the presence of diphenyl phosphorochloridate (DPPCl), which acts as an activating agent.
    • This cyclization yields the cyclopropanecarboxamide (compound 10), characterized by the formation of a strained three-membered ring.
  • Experimental Conditions:

    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Initially at –20°C, then warmed to room temperature
    • Reagents: LDA (2 M in THF), DPPCl
    • Reaction time: Approximately 24 hours post addition of DPPCl
  • Outcome:

    • High yields (~75%) of the cyclopropanecarboxamide, confirmed by IR, NMR, and X-ray crystallography.

Amide Activation and Cyclization via Phosphorochloridate Intermediates

This method involves the transformation of amides into reactive intermediates capable of cyclization:

  • Procedure:

    • The N,N-disubstituted 4-hydroxybutanamide reacts with DPPCl, forming a phosphorylated intermediate.
    • Treatment with a strong base such as LDA facilitates the formation of an anionic species that undergoes intramolecular cyclization, forming the cyclopropane ring.
  • Research Data:

    • The process has been successfully applied to generate cyclopropanecarboxamides with various N,N-disubstituted groups, demonstrating versatility.

Synthesis of N-(2-aminoethyl)-N-methylcyclopropanecarboxamide

Specific to the compound of interest, this compound, the synthesis can be approached through a multi-step sequence:

  • Step 1: Preparation of N-methyl-4-hydroxybutanamide derivative

    • Starting from commercially available or synthesized N-methyl-4-hydroxybutanamide.
    • This can be achieved via methylation of the corresponding amide or through direct substitution methods.
  • Step 2: Cyclization to form the cyclopropanecarboxamide core

    • The hydroxy derivative is subjected to base-induced cyclization as described above, using LDA and DPPCl.
    • The reaction conditions favor the formation of the cyclopropane ring, yielding N-methylcyclopropanecarboxamide derivatives.
  • Step 3: Introduction of the 2-aminoethyl group

    • The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination.
    • For example, the methylated cyclopropanecarboxamide can be reacted with 2-aminoethyl halides or related electrophiles under basic conditions to attach the aminoethyl moiety.
  • Step 4: Final functionalization and purification

    • The product is purified via column chromatography or recrystallization.
    • Structural confirmation is performed through NMR, IR, and mass spectrometry.

Alternative Approaches

Data Summary Table

Method Starting Material Reagents Conditions Yield Key Features
Base-catalyzed cyclization N,N-disubstituted 4-hydroxybutanamide LDA, DPPCl –20°C to RT, 24h ~75% Efficient, high yield, versatile
Phosphorochloridate activation Corresponding amides DPPCl, base Room temperature Variable Suitable for various N,N-disubstituted amides
Nucleophilic substitution Cyclopropanecarboxamide Aminoethyl halides Reflux Moderate Direct aminoethyl attachment

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-aminoethyl)-N-methylcyclopropanecarboxamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group, where various electrophiles can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable amide bonds makes it a candidate for peptide synthesis and modification of proteins.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-N-methylcyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropane ring provides rigidity and stability to the molecule. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Cyclopropanecarboxamide Derivatives with Varied Substituents

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
N-(2-Bromophenyl)-N-methylcyclopropanecarboxamide Bromophenyl, methyl C12H13BrN2O Halogenated aromatic group; potential agrochemical intermediate
N-(2-Aminoethyl)-N-methylcyclopropanecarboxamide Aminoethyl, methyl C8H15N2O Enhanced solubility; ligand potential Synthesized analog
N-(Cyclooctylideneamino)-2-phenylcyclopropanecarboxamide Phenyl, cyclooctylideneamino C18H24N2O Bulky substituents; π-π stacking interactions
Ester derivatives (e.g., tefluthrin intermediates) Trifluoropropenyl, naphthyl C17H14ClF3NO Insecticidal activity via stereoelectronic effects

Key Findings :

  • Halogenated Derivatives (e.g., bromophenyl, trifluoromethyl): These compounds exhibit increased metabolic stability and lipophilicity, making them suitable for agrochemical applications .
  • Aromatic Substituents (e.g., phenyl, naphthyl): These groups enable π-π interactions, which are critical for binding to biological targets like DNA or proteins . The absence of aromaticity in the target compound may limit such interactions but improve selectivity.

Polyamine- and Macrocycle-Containing Analogs

Examples :

  • Cyclam derivatives with N-(2-aminoethyl)propane-1,3-diamine (): These macrocyclic compounds exhibit anti-HIV-1 activity via metal coordination (e.g., Zn²⁺ or Cu²⁺) and DNA binding .
  • [Co(N-(2-Aminoethyl)-1,3-propanediamine)Cl]²⁺ complexes (): Demonstrated geometric isomerism and hydrogen-bonding networks, highlighting the role of aminoethyl groups in stabilizing metal complexes .

Comparison: The target compound lacks a macrocyclic backbone but shares the aminoethyl functional group, which could facilitate metal coordination. However, its smaller size may limit multi-dentate binding compared to cyclam derivatives.

Peptide Nucleic Acid (PNA)-Related Structures

Example :

  • Aminoethylglycyl-based PNAs (): These oligomers hybridize with DNA via strand displacement, leveraging the aminoethyl group for backbone flexibility and hybridization stability .

Stability :

  • Hydrogen Bonding: highlights intermolecular N–H⋯O interactions in cyclopropanecarboxamides, which stabilize crystal packing . The aminoethyl group in the target compound may similarly promote hydrogen bonding in solution.
  • Steric Effects: Bulky substituents (e.g., cyclooctylideneamino in ) reduce reactivity, whereas smaller groups like aminoethyl may enhance conformational flexibility .

Biological Activity

N-(2-aminoethyl)-N-methylcyclopropanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, which contributes to its unique chemical properties. The presence of amino and carboxamide functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways are still under investigation but are believed to involve interactions with neurotransmitter systems and potential roles in cancer therapy.

Antiproliferative Effects

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study utilizing the NCI-60 cell panel demonstrated that certain analogs displayed notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468 .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-75.17
Compound BMDA-MB-4686.44
Compound CHCT-11610.00

Neuroactive Properties

Additionally, the compound has been studied for its neuroactive properties. It acts as a mimic for allatostatin neuropeptides, which are known to regulate juvenile hormone production in insects. This activity suggests potential applications in pest control and insect growth regulation .

Similar Compounds

This compound can be compared with other compounds that share similar structural features:

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane : Known for its applications in bioconjugation.
  • N-(2-Aminoethyl)glycine : Exhibits neuroprotective effects.

These comparisons highlight the unique properties of this compound due to its cyclopropane structure, which may offer distinct advantages in biological interactions .

Case Study 1: Cancer Therapeutics

In a recent investigation, researchers synthesized and evaluated a series of analogs based on this compound for their anticancer properties. The study found that certain compounds exhibited enhanced selectivity and potency against cancer cell lines compared to existing treatments. Molecular docking simulations revealed binding affinities that suggest effective inhibition of key oncogenic pathways .

Case Study 2: Insect Growth Regulation

Another study focused on the insecticidal properties of this compound analogs. The results indicated that these compounds effectively inhibited juvenile hormone biosynthesis in cockroaches, demonstrating their potential as environmentally friendly insect growth regulators .

Q & A

Q. What are the primary synthetic routes for N-(2-aminoethyl)-N-methylcyclopropanecarboxamide, and how is purity optimized?

The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with N-methyl-1,2-ethylenediamine. Key steps include activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction under inert conditions to minimize side reactions. Purification often employs column chromatography or recrystallization, with purity assessed via HPLC (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the cyclopropane ring integrity and amide bond formation. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Differential Scanning Calorimetry (DSC) assesses thermal transitions .

Q. How does the cyclopropane ring influence the compound’s chemical stability?

The strained cyclopropane ring enhances reactivity, particularly in ring-opening reactions under acidic or oxidative conditions. Stability studies in buffered solutions (pH 3–9) show degradation above pH 7, suggesting sensitivity to nucleophilic attack .

Advanced Research Questions

Q. How can contradictory thermal decomposition data (TGA/DSC) be resolved for this compound and its analogs?

Discrepancies in decomposition temperatures (e.g., sharp vs. multi-stage degradation) arise from differences in sample preparation (e.g., crystallinity) or heating rates. Methodological standardization (e.g., 10°C/min under N₂) and paired TGA-DSC analysis can clarify phase transitions and mesophasic changes .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For DNA interactions, gel electrophoresis and fluorescence anisotropy detect strand displacement or hybridization, as seen in polyamide nucleic acid (PNA) analogs .

Q. How can structure-activity relationships (SAR) be explored for derivatives with enhanced bioactivity?

Systematic modifications (e.g., replacing the cyclopropane with cyclobutane or varying alkyl side chains) are synthesized via parallel combinatorial chemistry. Biological assays (e.g., enzyme inhibition or cell viability) coupled with computational docking identify critical substituents .

Q. What experimental designs mitigate challenges in measuring specific heat capacity (Cp) for gels formed with this compound?

Q. How do solvent polarity and reaction conditions affect the compound’s reactivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the aminoethyl group, while non-polar solvents favor cyclopropane ring preservation. Kinetic studies under varying temperatures (0–60°C) and catalysts (e.g., Pd/C for reductions) optimize yields .

Methodological Considerations

  • Contradictory Data Resolution : Cross-validate thermal profiles with multiple techniques (e.g., TGA-DSC-FTIR) to correlate mass loss with gaseous byproducts .
  • Biological Assays : Include negative controls (e.g., scrambled PNA sequences) to confirm target specificity in hybridization studies .
  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, temperature) for scalable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.